3-(2-Fluorophenyl)-5-methylaniline
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H12FN |
|---|---|
Molecular Weight |
201.24 g/mol |
IUPAC Name |
3-(2-fluorophenyl)-5-methylaniline |
InChI |
InChI=1S/C13H12FN/c1-9-6-10(8-11(15)7-9)12-4-2-3-5-13(12)14/h2-8H,15H2,1H3 |
InChI Key |
HPSAFBPTYHFDDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)N)C2=CC=CC=C2F |
Origin of Product |
United States |
Molecular Structure, Conformational Analysis, and Chirality in 3 2 Fluorophenyl 5 Methylaniline Systems
Theoretical Analysis of Molecular Conformation and Rotational Barriers around Biaryl Bonds
The conformation of 3-(2-Fluorophenyl)-5-methylaniline is primarily defined by the torsional or dihedral angle between the two phenyl rings. In unsubstituted biphenyl (B1667301), a delicate balance exists between the stabilizing π-conjugation that favors a planar conformation and the destabilizing steric repulsion between the ortho-hydrogens, resulting in a twisted structure with a dihedral angle of approximately 44° and a rotational barrier of about 6 kJ/mol. rsc.org
In this compound, the presence of substituents significantly alters this landscape. The 2-fluoro group on one ring and the 3-amino and 5-methyl groups on the other introduce both steric and electronic perturbations. The ortho-fluoro substituent is of particular importance in determining the rotational barrier. Studies on ortho-substituted biphenyls have shown that even a single substituent can considerably increase the energy barrier to rotation. researchgate.net For example, attaching methyl groups at the ortho positions of biphenyl can raise the rotational barrier to a range of 7-10 kcal/mol, and even higher in more crowded systems. researchgate.net
The rotational barrier in this compound can be conceptualized by considering the energy maxima and minima as the two rings rotate relative to each other. The transition states for rotation would involve conformations where the substituents pass by each other, leading to significant steric clash. The ground state conformation will be a twisted arrangement that minimizes these steric repulsions. Computational studies on related ortho-substituted biphenyls using methods like Density Functional Theory (DFT) have been effective in predicting these rotational barriers. nih.govrsc.org For a precise quantification of the rotational barrier in this compound, dedicated computational modeling would be necessary.
Table 1: Theoretical Rotational Barriers for Related Biphenyl Derivatives
| Compound | Method | Rotational Barrier (kcal/mol) | Reference |
| Biphenyl | DFT | ~1.4 - 2.0 | rsc.org |
| 2-Methylbiphenyl | Dynamic NMR | 7-10 | researchgate.net |
| 2,2'-Dimethylbiphenyl | Dynamic NMR | ~18 | researchgate.net |
This table presents data for related compounds to illustrate the effect of ortho-substitution on the rotational barrier. Data for this compound is not available in the literature.
Intra- and Intermolecular Hydrogen Bonding Networks and Their Influence on Molecular Architecture
The presence of an amino group (a hydrogen bond donor) and a fluorine atom (a potential hydrogen bond acceptor) in this compound introduces the possibility of hydrogen bonding. Intramolecular hydrogen bonding, specifically between the N-H of the amino group and the ortho-fluorine, could play a role in stabilizing a particular conformation. The existence and strength of such N-H···F hydrogen bonds have been a subject of study. escholarship.orgnih.gov While organofluorine is generally considered a weak hydrogen bond acceptor, specific geometric arrangements can enforce this interaction, influencing the molecule's preferred shape. escholarship.orgnih.gov
In a conformation where the amino group and the fluorine atom are in proximity, an intramolecular hydrogen bond could restrict the rotation around the biaryl bond, contributing to a higher rotational barrier. The strength of this interaction would depend on the N-H···F distance and angle. escholarship.org
Investigations into the Chiroptical Properties of Enantiomerically Enriched Derivatives (if applicable)
The restricted rotation about the C-C single bond between the two phenyl rings can lead to a phenomenon known as atropisomerism, where the rotational barrier is high enough to allow for the isolation of stable, non-superimposable enantiomers at room temperature. nih.govnih.gov For this compound, the combination of the ortho-fluoro substituent and the substitution pattern on the second ring makes it a candidate for exhibiting axial chirality.
If the rotational barrier is sufficiently high (typically >20-25 kcal/mol), the molecule can be resolved into its (aR) and (aS) enantiomers. These enantiomers would be optically active and exhibit chiroptical properties, such as circular dichroism (CD). The study of the CD spectra of such atropisomers can provide valuable information about their absolute configuration.
The existence and stability of these atropisomers are directly dependent on the magnitude of the rotational energy barrier. Given that ortho-substituents are known to significantly increase this barrier, it is plausible that this compound could exist as stable atropisomers. However, without experimental data or specific computational studies, this remains a theoretical possibility.
Sophisticated Spectroscopic and Analytical Characterization Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Full Structural Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the unambiguous structural determination of 3-(2-Fluorophenyl)-5-methylaniline. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom within the molecule.
Multi-Nuclear NMR (¹H, ¹³C, ¹⁹F) for Comprehensive Assignment
A multi-nuclear NMR approach, encompassing ¹H, ¹³C, and ¹⁹F NMR, is essential for a complete assignment of all atoms in the this compound structure.
¹H NMR: The proton NMR spectrum reveals the number of distinct proton environments and their neighboring atoms through chemical shifts and spin-spin coupling patterns. For this compound, distinct signals would be expected for the aromatic protons on both the aniline (B41778) and fluorophenyl rings, the amine (NH₂) protons, and the methyl (CH₃) group protons. The integration of these signals provides the relative ratio of protons in each environment.
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal, allowing for the identification of all carbon environments, including the aromatic carbons and the methyl carbon. Chemical shift values are indicative of the electronic environment of each carbon atom. For instance, carbons bonded to the electronegative fluorine and nitrogen atoms would exhibit characteristic downfield shifts.
¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is a powerful tool for confirming the structure. nih.govacs.org Fluorine-19 is a 100% abundant nucleus with a high gyromagnetic ratio, resulting in high sensitivity and sharp signals. nih.gov The ¹⁹F NMR spectrum of this compound would show a single resonance, and its chemical shift would be characteristic of a fluorine atom attached to an aromatic ring. Computational methods, such as Density Functional Theory (DFT), can be employed to predict ¹⁹F NMR chemical shifts with high accuracy, aiding in the confirmation of the proposed structure. nih.govacs.org
A representative, though not specific to this exact molecule, set of ¹H and ¹³C NMR data for a similar substituted aniline is presented in the table below.
| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 101 MHz) |
| δ 7.21-7.14 (m, 3H) | δ 138.0 |
| δ 7.06-7.00 (m, 1H) | δ 136.8 |
| δ 6.48 (d, J = 15.8 Hz, 1H) | δ 133.2 |
| δ 6.25 (dt, J = 15.8, 6.8 Hz, 1H) | δ 128.5 |
| δ 3.13 (d, J = 6.9 Hz, 2H) | δ 128.3 |
| δ 2.48 (s, 8H) | δ 127.1 |
| δ 2.32 (s, 3H) | δ 126.3 |
| δ 2.28 (s, 3H) | δ 123.4 |
| δ 61.1 | |
| δ 55.1 | |
| δ 53.1 | |
| δ 46.0 | |
| δ 21.4 |
This table is illustrative and based on data for a structurally related compound, (E)-1-methyl-4-(3-(m-tolyl)allyl)piperazine. rsc.org
2D NMR Experiments (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Proximity
To definitively establish the connectivity of atoms and the spatial relationships between them, a suite of two-dimensional (2D) NMR experiments is employed.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would reveal correlations between adjacent aromatic protons on both rings, helping to assign their relative positions.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of directly attached carbon atoms. researchgate.net This is invaluable for assigning the ¹³C signals based on the already assigned ¹H signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This experiment is crucial for establishing the connectivity between the two aromatic rings and the positions of the methyl and amino groups on the aniline ring. For instance, correlations would be expected between the protons on one ring and the carbons of the other, confirming the biphenyl (B1667301) linkage.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are directly bonded. This provides information about the three-dimensional structure and conformation of the molecule. For example, NOESY could reveal through-space interactions between protons on the fluorophenyl ring and protons on the aniline ring, providing insights into the dihedral angle between the two rings.
Variable Temperature NMR Studies for Dynamic Conformational Processes
The bond connecting the two aromatic rings in this compound allows for rotation, leading to different conformations. Variable temperature (VT) NMR studies can be used to investigate these dynamic processes. vnu.edu.vn By recording NMR spectra at different temperatures, it is possible to observe changes in the spectra that reflect the rates of conformational exchange. At low temperatures, the rotation may be slow enough on the NMR timescale to observe distinct signals for different conformers. As the temperature is increased, the rotation becomes faster, leading to coalescence of these signals into a time-averaged spectrum. Analysis of the line shapes as a function of temperature can provide quantitative information about the energy barriers to rotation.
Advanced Vibrational Spectroscopy (FT-IR, FT-Raman) and Normal Mode Analysis
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides a molecular fingerprint based on the characteristic vibrations of chemical bonds.
The FT-IR and FT-Raman spectra of this compound would exhibit a series of bands corresponding to the stretching and bending vibrations of its functional groups. Key expected vibrational modes include:
N-H stretching vibrations of the primary amine group, typically appearing in the region of 3300-3500 cm⁻¹. royalsocietypublishing.org
Aromatic C-H stretching vibrations, usually observed above 3000 cm⁻¹.
C-C stretching vibrations within the aromatic rings.
The C-F stretching vibration, which gives a strong band in the infrared spectrum.
C-N stretching vibrations.
Vibrations associated with the methyl group.
The table below presents typical vibrational frequencies for substituted anilines.
| Vibrational Mode | Typical Frequency Range (cm⁻¹) |
| N-H Asymmetric Stretch | 3450 - 3500 |
| N-H Symmetric Stretch | 3350 - 3400 |
| Aromatic C-H Stretch | 3000 - 3100 |
| C=C Aromatic Stretch | 1550 - 1650 |
| N-H Bending | 1580 - 1650 |
| C-N Stretch | 1250 - 1350 |
| C-F Stretch | 1000 - 1400 |
This table provides general ranges and is not specific to this compound.
Correlation of Experimental Vibrational Modes with Quantum Chemical Predictions
To gain a deeper understanding of the vibrational spectra, experimental data is often correlated with theoretical calculations. acs.orgacs.org Quantum chemical methods, such as Density Functional Theory (DFT), can be used to calculate the optimized geometry and vibrational frequencies of this compound. tsijournals.com By comparing the calculated vibrational frequencies with the experimental FT-IR and FT-Raman spectra, a detailed assignment of the observed bands to specific normal modes of vibration can be achieved. This correlation helps to confirm the molecular structure and provides insights into the nature of the chemical bonds.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Delineation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound and for elucidating its fragmentation patterns upon ionization. chromatographyonline.comnih.gov
For this compound, HRMS would provide a highly accurate measurement of its molecular mass, allowing for the unambiguous determination of its elemental composition. This is particularly useful for distinguishing between compounds with the same nominal mass but different chemical formulas.
Furthermore, by analyzing the fragmentation pattern in the mass spectrum, it is possible to deduce the structure of the molecule. The fragmentation of this compound would likely involve the cleavage of the bond between the two aromatic rings, as well as the loss of the methyl and amino groups. The observed fragment ions would provide valuable information for confirming the connectivity of the molecule. Combining HRMS with techniques like liquid chromatography (LC-HRMS) allows for the analysis of complex mixtures and the identification of trace impurities. oup.com
In-Depth Analysis of this compound Reveals Elusive Crystallographic Data
Despite extensive database searches, the specific crystallographic data for the compound this compound remains unpublished in publicly accessible scientific literature. While spectroscopic and analytical techniques are crucial for the characterization of chemical compounds, detailed X-ray crystallography findings for this particular molecule are not currently available.
Searches for the crystal structure of this compound in major crystallographic databases and scientific literature did not yield any specific results. While data for analogous compounds, such as various fluorinated aniline derivatives, have been reported, a direct crystallographic analysis of this compound has not been found.
The absence of this specific data in the public domain means that a detailed discussion on its solid-state molecular geometry and packing analysis, as determined by X-ray crystallography, cannot be provided at this time. The scientific community relies on published, peer-reviewed data to ensure accuracy and reproducibility. Without a published crystallographic information file (CIF) or related research paper, any description of its crystal structure would be speculative.
Further research, including the synthesis of single crystals of this compound and subsequent X-ray diffraction analysis, would be required to elucidate its precise solid-state structure. Until such studies are conducted and their results are made publicly available, a comprehensive understanding of the crystallographic properties of this compound remains an area for future investigation.
Computational Chemistry and Quantum Chemical Investigations of 3 2 Fluorophenyl 5 Methylaniline
Density Functional Theory (DFT) Studies for Ground State Electronic Structure and Energetics
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.com It has become a staple in computational chemistry for its favorable balance of accuracy and computational cost, making it suitable for studying organic molecules. mdpi.comnih.gov DFT calculations can determine optimized molecular geometry, electronic properties, and vibrational frequencies. mdpi.com For a molecule like 3-(2-Fluorophenyl)-5-methylaniline, DFT would be employed to find its most stable three-dimensional conformation and to analyze its electronic distribution and energy.
Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.comlibretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. malayajournal.org A small energy gap suggests that a molecule is more reactive and polarizable, as it requires less energy to excite an electron from the HOMO to the LUMO. malayajournal.orgmdpi.com
While specific calculations for this compound are not available, data from related compounds illustrate the typical outputs of FMO analysis. For example, DFT calculations have been used to determine the HOMO and LUMO energies for other fluorinated and aromatic compounds.
Table 1: Illustrative Frontier Molecular Orbital Energies and Gaps for Related Compounds
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |
| 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole | -5.2822 | -1.2715 | 4.0106 | malayajournal.org |
| 5CzSF5 (a fluorinated carbazole (B46965) derivative) | -5.65 | -1.80 | 3.85 | semanticscholar.org |
| 5CzOCF3 (a fluorinated carbazole derivative) | -5.73 | -1.41 | 4.32 | semanticscholar.org |
This table presents data for illustrative purposes from studies on other complex organic molecules to show typical values obtained through FMO analysis.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. malayajournal.org The MEP map provides a visual representation of the charge distribution, where different colors denote varying electrostatic potentials. Typically, red areas indicate regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent positive potential (electron-poor), which are favorable for nucleophilic attack. malayajournal.org
For this compound, an MEP analysis would likely show negative potential (red) around the electronegative fluorine atom and the nitrogen atom of the aniline (B41778) group, identifying these as potential sites for interaction with electrophiles. The aromatic rings would exhibit a more complex potential distribution, influencing the molecule's intermolecular interactions.
Global reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's stability and reactivity. Key descriptors include chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω). Hardness is a measure of resistance to charge transfer, with harder molecules being less reactive. mdpi.com The electrophilicity index measures the energy stabilization when the system acquires additional electronic charge from the environment.
Studies on similar molecules provide examples of these calculated descriptors. For instance, a DFT study on the pyridazinone derivative FOMMP yielded specific values for these parameters. mdpi.com
Table 2: Illustrative Global Reactivity Descriptors for a Related Compound (FOMMP)
| Parameter | Formula | Value | Unit | Source |
| Hardness (η) | (LUMO - HOMO) / 2 | 1.98 | eV | mdpi.com |
| Chemical Potential (μ) | (HOMO + LUMO) / 2 | -3.88 | eV | mdpi.com |
| Electrophilicity Index (ω) | μ² / (2η) | 3.80 | eV | mdpi.com |
This table shows data for 2-(2-(4-fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one (FOMMP) for illustrative purposes.
Ab Initio and Semi-Empirical Methods for Molecular Property Predictions
Beyond DFT, other computational methods are available for predicting molecular properties. Ab initio methods are based on first principles of quantum mechanics without using experimental data for parametrization. researchgate.net They are highly accurate but computationally very demanding.
Semi-empirical methods, on the other hand, use a simplified Hartree-Fock formalism and incorporate experimental parameters to speed up calculations. psu.eduwikipedia.org Methods like AM1, PM3, and MNDO are significantly faster than ab initio or DFT methods, making them suitable for very large molecules. wikipedia.orgpsu.edu However, their accuracy can be inconsistent if the molecule under study differs significantly from the compounds used for their parametrization. wikipedia.orgststephens.net.in These methods could be applied to this compound for rapid property estimation, though no specific studies using these methods were identified.
Molecular Dynamics Simulations for Conformational Space Exploration and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations can explore the conformational landscape of a molecule, revealing its flexibility, stable conformations, and how it interacts with other molecules, such as solvents or biological macromolecules. nih.gov While MD is a powerful tool, particularly for large systems, its application to a relatively small, isolated molecule like this compound is less common unless investigating its behavior in a specific environment or as part of a larger complex. No MD simulation studies specific to this compound were found in the reviewed literature.
Quantitative Structure-Property Relationships (QSPR) Modeling for Predictive Insights
Quantitative Structure-Property Relationship (QSPR) studies aim to create mathematical models that correlate the chemical structure of a compound with its physical, chemical, or biological properties. researchgate.net These models are built by analyzing a dataset of compounds with known properties and then using the resulting equation to predict the properties of new, untested molecules. researchgate.net Structural descriptors used in QSPR can range from simple counts of atoms and bonds to complex topological or quantum-chemical parameters. researchgate.net A QSPR model could potentially be used to predict properties of this compound, such as its lipophilicity or boiling point, provided it falls within the chemical domain of the model. However, no QSPR studies specifically including this compound have been identified.
Chemical Reactivity and Derivatization Strategies for 3 2 Fluorophenyl 5 Methylaniline
Electrophilic Aromatic Substitution Reactions on the Substituted Phenyl Rings
Electrophilic Aromatic Substitution (SEAr) is a fundamental reaction class for modifying aromatic rings. The regiochemical outcome of such reactions on 3-(2-fluorophenyl)-5-methylaniline is determined by the directing effects of the substituents on each ring.
The aniline (B41778) ring contains two activating groups: the strongly activating amino group (-NH₂) and the weakly activating methyl group (-CH₃). Both are ortho, para-directors. libretexts.org The amino group's powerful activating and directing influence dominates, strongly favoring substitution at the positions ortho and para to it. In this specific molecule, the positions ortho to the amine (C2 and C6) and para to the amine (C4) are of interest. However, the C5 position is already occupied by the methyl group, and the C3 position by the fluorophenyl group. Therefore, electrophilic attack is most likely to occur at the C2, C4, and C6 positions of the aniline ring, with the C4 position being sterically the most accessible.
The second aromatic ring contains a fluorine atom, which is a deactivating but ortho, para-directing substituent. libretexts.org This is due to the competing effects of its strong electronegativity (inductive withdrawal, deactivating) and the ability of its lone pairs to donate electron density through resonance (directing effect). Therefore, electrophilic substitution on the 2-fluorophenyl ring would be directed to the positions ortho and para to the fluorine atom (C3' and C5' relative to the point of attachment). However, this ring is significantly less reactive towards electrophiles than the aniline ring.
In a competitive situation, electrophilic attack will overwhelmingly occur on the more activated methyl-substituted aniline ring.
Table 1: Summary of Substituent Effects on Electrophilic Aromatic Substitution
| Substituent | Ring | Type | Activating/Deactivating | Directing Effect |
| -NH₂ | Phenylaniline | Amino | Strongly Activating | ortho, para |
| -CH₃ | Phenylaniline | Alkyl | Weakly Activating | ortho, para |
| -F | Fluorophenyl | Halogen | Deactivating | ortho, para |
Functionalization of the Amine Group (e.g., Acylation, Alkylation, Formation of Imines and Amides)
The primary amine group is a versatile functional handle for a wide array of chemical transformations, allowing for the synthesis of a diverse range of derivatives.
Acylation/Amide Formation: The nucleophilic amine readily reacts with acylating agents like acyl chlorides or acid anhydrides to form stable amide derivatives. This reaction is often used to protect the amine group or to introduce new functionalities. For instance, reaction with acetyl chloride in the presence of a base would yield N-(3-(2-fluorophenyl)-5-methylphenyl)acetamide. This transformation moderates the activating effect of the amine and is a key step in many synthetic sequences. libretexts.org
Alkylation: Direct alkylation of the amine with alkyl halides can be performed to yield secondary or tertiary amines. However, controlling the degree of alkylation can be challenging, often resulting in a mixture of mono-, di-, and even quaternary ammonium (B1175870) salts. Reductive amination, a reaction with an aldehyde or ketone in the presence of a reducing agent, offers a more controlled method for preparing N-alkylated derivatives.
Imine Formation: The amine group can undergo condensation with aldehydes or ketones to form N-substituted imines, also known as Schiff bases. This reaction is typically reversible and acid-catalyzed. The resulting imines are themselves useful intermediates for further synthesis, including the preparation of secondary amines via reduction.
Table 2: Common Functionalization Reactions of the Amine Group
| Reaction Type | Reagent(s) | Product Type |
| Acylation | Acyl chloride (RCOCl), Acid anhydride (B1165640) ((RCO)₂O) | Amide |
| Alkylation | Alkyl halide (R-X) | Secondary/Tertiary Amine |
| Reductive Amination | Aldehyde/Ketone (RCHO/R₂CO), Reducing agent (e.g., NaBH₃CN) | Secondary/Tertiary Amine |
| Imine Formation | Aldehyde (RCHO), Ketone (R₂CO) | Imine (Schiff Base) |
Directed Ortho-Metalation (DoM) Strategies for Further Ring Functionalization
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org The process involves deprotonation at the position ortho to a directing metalation group (DMG) by a strong organolithium base, followed by quenching the resulting aryllithium intermediate with an electrophile. organic-chemistry.orgharvard.edu
The primary amine of this compound is not an effective DMG. To utilize DoM, the amine must first be converted into a more potent DMG, such as an amide, carbamate, or sulfonamide. For example, acylation of the amine to form an N-pivaloyl or N-diethylcarbamoyl group creates an excellent DMG. uwindsor.ca
Once the DMG is in place, treatment with a strong base like n-butyllithium or sec-butyllithium, often in the presence of a chelating agent like TMEDA, would lead to selective deprotonation at the C2 or C6 position of the aniline ring, as these are ortho to the DMG. The resulting lithiated species can then react with a wide variety of electrophiles (e.g., CO₂, I₂, alkyl halides, aldehydes) to install a new substituent with high regiocontrol. The fluorine atom on the other ring can also act as a moderate DMG, but lithiation would preferentially occur on the ring bearing the stronger amide-type DMG. organic-chemistry.org
Table 3: Common Directing Metalation Groups (DMGs) and Their Relative Strengths
| Strength | DMG Examples |
| Strong | -CONR₂, -OCONR₂, -SO₂NR₂, -CH=NR |
| Moderate | -OMe, -NR₂, -F, -CF₃ |
| Weak | -Cl, -Ph |
Data sourced from multiple organic chemistry resources. organic-chemistry.orguwindsor.ca
Synthesis of Novel Heterocyclic Systems Incorporating the this compound Moiety
The aniline functionality is a cornerstone in the synthesis of nitrogen-containing heterocycles. This compound can serve as a key precursor for various heterocyclic systems through cyclization reactions.
Quinoline (B57606) Synthesis: The Skraup or Doebner-von Miller reaction, involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent, could be employed to synthesize a substituted quinoline. The reaction of this compound would lead to a complex quinoline structure bearing both the fluorophenyl and methyl substituents.
Indole (B1671886) Synthesis: While the Fischer indole synthesis requires a hydrazine (B178648), the corresponding hydrazine derivative of this compound (prepared via diazotization followed by reduction) could be reacted with a ketone or aldehyde to construct a complex indole scaffold.
Pyrazoline Synthesis: The amine can act as a nucleophile in reactions with chalcones (α,β-unsaturated ketones). For instance, cyclocondensation reactions of chalcones with hydrazine derivatives can yield pyrazolines. nih.gov By analogy, derivatizing the aniline into a suitable precursor could open pathways to similar heterocyclic structures.
Triazine Synthesis: Substituted anilines are often used as building blocks for 1,3,5-triazine (B166579) cores through reactions with reagents like cyanuric chloride. The nucleophilic substitution of the chlorine atoms on the triazine ring by the aniline nitrogen can lead to highly functionalized triazine derivatives, which are of interest in medicinal chemistry. nih.govrsc.org
A recent example demonstrated the synthesis of an isoindole-thiazole derivative starting from 2-fluorobenzaldehyde (B47322) and a substituted thiourea, which underwent Claisen-Schmidt condensation. mdpi.com This highlights how the broader class of fluorophenyl-containing building blocks is used in modern heterocyclic synthesis.
Utilization of this compound as a Building Block in Complex Molecule Synthesis
The structural motif present in this compound is found within more complex molecules, particularly in the fields of medicinal chemistry and materials science. Its role is often that of a central scaffold or a key intermediate that is elaborated through the reactions described above.
For example, substituted biaryl anilines are common fragments in the design of kinase inhibitors and other biologically active compounds. The synthesis of such complex molecules may involve a multi-step sequence where this compound is introduced via a cross-coupling reaction (e.g., Suzuki or Buchwald-Hartwig coupling) or is used as a starting point for further functionalization.
In one synthetic approach, various substituted anilines are used in three-component reactions with 1,3-diketones and acetone (B3395972) to generate meta-hetarylanilines. beilstein-journals.org This demonstrates a strategy where an aniline core is integrated into a larger, more complex terphenyl-like system in a single pot, showcasing its utility as a versatile building block. beilstein-journals.org The development of novel anticancer agents has also utilized imamine-1,3,5-triazine derivatives, which are synthesized through nucleophilic substitution reactions involving substituted anilines. rsc.org
The combination of a flexible amine handle for derivatization and multiple sites for C-H functionalization or cross-coupling makes this compound a valuable starting material for constructing elaborate molecular architectures.
Pre Clinical and Mechanistic Structure Activity Relationship Sar Studies of 3 2 Fluorophenyl 5 Methylaniline Analogues
Investigation of Molecular Recognition and Binding Mechanisms with Specific Biological Targets
Understanding how a compound interacts with its biological target is a cornerstone of drug discovery. For analogues of 3-(2-Fluorophenyl)-5-methylaniline, this involves a combination of computational modeling and experimental assays to elucidate the specifics of molecular recognition and binding.
Ligand-Protein Interaction Profiling through Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method provides insights into the binding affinity and the specific amino acid residues involved in the interaction.
While specific molecular docking studies on this compound itself are not widely published, research on structurally related compounds highlights the utility of this approach. For instance, studies on pyrazolo[1,5-a]pyrimidines with a 5-(2-fluorophenyl) substituent have utilized molecular modeling to understand their interaction with the mycobacterial ATP synthase. nih.gov These studies suggest that the 2-fluorophenyl group can occupy a hydrophobic space within the enzyme, influencing the compound's inhibitory activity. nih.gov The fluorine atom, with its high electronegativity and small size, can form specific interactions, such as hydrogen bonds or halogen bonds, with the protein's active site, thereby enhancing binding affinity.
In a similar vein, molecular docking studies on other classes of compounds, such as quinoxaline (B1680401) derivatives, have been used to predict their binding to targets like the epidermal growth factor receptor (EGFR). nih.gov These studies demonstrate that the presence and position of substituents on the phenyl ring are critical for achieving optimal binding energies and interacting with key residues within the receptor's active site. nih.gov For analogues of this compound, it can be hypothesized that the 2-fluoro substituent would play a significant role in orienting the molecule within a target's binding pocket and could be a key determinant of biological activity.
In Vitro Enzyme Inhibition or Receptor Binding Assays for Mechanistic Characterization
In vitro assays are essential for confirming the predictions from molecular docking and for quantifying the potency of a compound against a specific biological target. These assays measure the ability of a compound to inhibit an enzyme's activity or to bind to a receptor.
A notable example comes from structure-activity relationship (SAR) studies of analogues of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT), which contains a 2-fluorophenylpiperazine moiety. frontiersin.org These studies investigated the inhibitory effects of FPMINT analogues on human equilibrative nucleoside transporters (ENTs), which are crucial for nucleoside transport across cell membranes. frontiersin.orgpolyu.edu.hk The results demonstrated that the presence and nature of the halogen substituent on the phenyl ring were essential for the inhibitory activity against both ENT1 and ENT2. polyu.edu.hk
The table below summarizes the inhibitory potency of selected FPMINT analogues, highlighting the importance of the 2-fluorophenyl group.
| Compound | Modification | ENT1 IC₅₀ (µM) | ENT2 IC₅₀ (µM) |
| FPMINT | 2-fluorophenyl | ~10 | ~2 |
| Analogue 2a | Naphthalene replaced with benzene | 104.92 | No inhibition |
| Analogue 2b | Naphthalene replaced with benzene, methyl added to benzene | 12.68 | 2.95 |
| Analogue 3b | Naphthalene replaced with benzene, chloride added to benzene | 1.65 | No inhibition |
| Analogue 3c | Naphthalene replaced with benzene, ethyl added to benzene | 2.38 | 0.57 |
| Data sourced from Frontiers in Pharmacology and the PolyU Institutional Research Archive. frontiersin.orgpolyu.edu.hk |
These findings underscore that while the 2-fluorophenyl group is a key feature, modifications in other parts of the molecule can significantly alter the inhibitory potency and selectivity. frontiersin.org
Cellular Mechanism of Action Studies
Investigating the effects of a compound at the cellular level is crucial for understanding its biological activity. This includes assessing its impact on cell viability, proliferation, and specific signaling pathways.
Dose-Dependent Biological Effects in In Vitro Cellular Models
Cellular assays are used to determine the concentration at which a compound elicits a biological response. Studies on various compounds with structural similarities to this compound have demonstrated dose-dependent effects in different cellular models.
For instance, in studies of rearranged abietanes, all tested compounds showed a dose-dependent decrease in the viability of cancer cell lines after 72 hours of treatment. nih.gov Similarly, the anti-inflammatory effects of certain compounds have been shown to be dose-dependent. A spiroisoxazoline derivative demonstrated a dose-dependent inhibition of pro-inflammatory cytokines in LPS-activated RAW 264.7 macrophages. mdpi.com
In the context of FPMINT analogues, while they showed inhibitory activity against nucleoside transporters, they did not affect cell viability at the tested concentrations, indicating a specific mechanism of action rather than general cytotoxicity. polyu.edu.hk
Identification of Intracellular Molecular Targets and Signaling Events
Elucidating the intracellular targets and the signaling pathways modulated by a compound provides a deeper understanding of its mechanism of action. For anti-inflammatory compounds, a common target is the NF-κB signaling pathway, which plays a central role in regulating the expression of pro-inflammatory genes.
Studies on lathyrane diterpenoid hybrids have shown that their anti-inflammatory activity is mediated through the downregulation of the NF-κB signaling pathway. scienceopen.com Similarly, an arteannuin-B and (3-chlorophenyl)-2-spiroisoxazoline derivative was found to exhibit its anti-inflammatory effects by downregulating the NF-κB/P38 MAPK signaling pathway in LPS-activated macrophages. mdpi.com These findings suggest that analogues of this compound with anti-inflammatory properties might also act through similar mechanisms.
Pre-clinical In Vivo Studies in Animal Models for Efficacy and Mechanistic Insight
In vivo studies in animal models are a critical step in pre-clinical research to evaluate the efficacy and to gain further mechanistic insights into a compound's action in a whole organism.
While specific in vivo data for this compound analogues are limited, studies on other compounds provide a framework for how such investigations could be conducted. For anti-inflammatory agents, a common model is the carrageenan-induced paw edema in rats. nih.gov In this model, the ability of a compound to reduce swelling is a measure of its anti-inflammatory efficacy.
In the context of antimycobacterial activity, in vivo studies in mouse models of tuberculosis would be necessary to determine if the in vitro activity translates to a therapeutic effect. The development of new antimycobacterial agents is crucial due to the rise of drug-resistant strains of Mycobacterium tuberculosis. nih.gov
Assessment of Pharmacodynamic Biomarkers in Animal Systems
No studies detailing the assessment of pharmacodynamic biomarkers in animal systems for this compound or its analogues have been identified. Such studies are essential to understand how a compound affects the body and to measure its therapeutic or biological effect.
Evaluation of Target Engagement in Pre-clinical Models
There is no available information regarding the evaluation of target engagement for this compound analogues in preclinical models. These studies are fundamental to confirm that a drug candidate interacts with its intended molecular target in a living organism, a key step in validating its mechanism of action.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
A search for QSAR models specifically developed for the predictive design of this compound analogues yielded no results. QSAR studies use statistical methods to correlate the chemical structure of compounds with their biological activity, providing valuable insights for designing more potent and selective molecules. The absence of such studies indicates a lack of a sufficient dataset of analogues with measured biological activity for this chemical scaffold.
Future Research Trajectories and Interdisciplinary Applications
Development of Advanced Catalytic Systems for Efficient and Selective Synthesis
The synthesis of biaryl amines is a cornerstone of modern organic chemistry, with palladium-catalyzed cross-coupling reactions being a primary methodology. researchgate.net Future research on 3-(2-Fluorophenyl)-5-methylaniline should focus on developing advanced catalytic systems that offer high efficiency, selectivity, and sustainability. While established methods like the Suzuki-Miyaura and Buchwald-Hartwig amination reactions provide viable routes, there is considerable room for innovation. researchgate.netacs.org
Research should be directed toward catalysts that can operate under milder conditions and with lower catalyst loadings, reducing both economic and environmental costs. organic-chemistry.org The exploration of non-precious metal catalysts, such as those based on iron or copper, presents a particularly important frontier for the synthesis of fluorinated biaryls. organic-chemistry.orgrsc.org Furthermore, domino reactions that combine C-H amination with Suzuki coupling could provide a convergent and atom-economical pathway to the target molecule and its derivatives from readily available starting materials. nih.gov The development of such catalytic systems would not only streamline the synthesis of this compound but also facilitate the rapid generation of a library of analogues for further investigation.
| Catalytic Strategy | Potential Catalyst/System | Key Advantages for Investigation | Relevant Research Areas |
| Suzuki-Miyaura Coupling | Palladium complexes with biaryl phosphine (B1218219) ligands | High functional group tolerance, well-established mechanism | Catalyst design, reaction optimization |
| Negishi Cross-Coupling | Nickel or Palladium catalysts | High selectivity for polyfluorinated compounds rsc.org | Synthesis of complex fluorinated structures |
| Buchwald-Hartwig Amination | Palladium/Norbornene joint catalysis nih.gov | Convergent synthesis from aryl halides and amines | Domino reactions, C-H functionalization |
| Transition-Metal-Free Coupling | Base-promoted homolytic aromatic substitution (BHAS) nih.gov | Avoids expensive and toxic heavy metals | Green chemistry, mechanistic studies |
Exploration of Novel Functional Materials Based on the this compound Scaffold
Fluorinated biaryl compounds are integral components in a range of advanced functional materials, including liquid crystals, organic light-emitting diodes (OLEDs), and specialized polymers. nih.govqualitas1998.net The incorporation of fluorine atoms can significantly alter a material's physical and chemical properties, often imparting enhanced thermal stability, oxidative resistance, and unique electronic characteristics. qualitas1998.netrsc.org
The this compound scaffold is a promising building block for new functional materials. Future research should explore its incorporation into polymer backbones to create materials with tailored properties. For instance, polymers derived from this aniline (B41778) could exhibit high hydrophobicity and low surface energy, making them suitable for applications in protective coatings or advanced separation membranes. qualitas1998.net The amine functionality provides a convenient point for polymerization or for grafting onto other material surfaces. In the realm of organic electronics, the fluorinated biaryl core could be leveraged to tune the HOMO/LUMO energy levels of organic semiconductors, potentially leading to the development of more efficient charge-transport materials for use in OLEDs or organic solar cells. nih.govacs.org
Integration of Advanced Spectroscopic and Computational Techniques for Deeper Molecular Understanding
A thorough understanding of the molecular structure and electronic properties of this compound is essential for its rational application. Future work must involve a synergistic approach that combines advanced spectroscopic techniques with high-level computational chemistry. acs.org
Spectroscopic Characterization:
Nuclear Magnetic Resonance (NMR): While ¹H and ¹³C NMR are standard, ¹⁹F NMR spectroscopy is particularly crucial. It can provide sensitive insights into the local electronic environment of the fluorine atom, which can be used to monitor chemical transformations and intermolecular interactions. acs.org
Vibrational Spectroscopy (FT-IR and Raman): These techniques, when paired with theoretical calculations, allow for a detailed assignment of vibrational modes, confirming the molecular structure and providing information on bond strengths. researchgate.netresearchgate.net
Electronic Spectroscopy (UV-Vis): Analysis of the UV-Vis absorption spectrum, supported by Time-Dependent Density Functional Theory (TD-DFT) calculations, can elucidate the nature of electronic transitions within the molecule. researchgate.netnih.gov
Computational Modeling:
Density Functional Theory (DFT): DFT calculations can be used to predict the ground-state geometry, molecular electrostatic potential (MEP), and frontier molecular orbital (HOMO-LUMO) energies. ias.ac.innih.gov This information is vital for predicting reactivity and potential applications in materials science.
Quantum Theory of Atoms in Molecules (QTAIM): This method can be used to analyze the topology of the electron density, providing a deeper understanding of non-covalent interactions, such as intramolecular hydrogen bonding or fluorine-specific interactions, which can influence the molecule's conformation and crystal packing. acs.orgresearchgate.net
| Technique | Key Information to be Obtained | Significance |
| ¹⁹F NMR | Chemical shift, coupling constants | Probes the electronic environment of the fluorine atom; useful for quality control and interaction studies. acs.org |
| DFT Calculations | Optimized geometry, HOMO-LUMO gap, MEP | Predicts molecular structure, stability, reactivity, and electronic properties. researchgate.net |
| X-ray Crystallography | Solid-state structure, intermolecular interactions | Provides definitive 3D structural information for rational design. acs.org |
| TD-DFT Calculations | Simulated UV-Vis spectrum, electronic transitions | Aids in the interpretation of experimental spectra and understanding of photophysical properties. researchgate.net |
Rational Design of Derivatives for Specific Biological Probe Development (pre-clinical)
The introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance properties such as metabolic stability and binding affinity. rsc.orgnih.gov The this compound scaffold is an attractive starting point for the rational design of novel biological probes for pre-clinical research. The primary amine group serves as a versatile chemical handle for conjugating targeting moieties, linkers, or reporter groups.
Future research should focus on creating derivatives designed for specific biological applications. For example, by attaching a pharmacophore known to bind to a particular enzyme or receptor, derivatives could be synthesized as potential inhibitors or imaging agents. The fluorine atom can act as a reporter for ¹⁹F Magnetic Resonance Imaging (MRI), a technique that benefits from the lack of an endogenous background signal in biological tissues. researchgate.netacs.org The design process would involve systematically modifying the scaffold to optimize target affinity, selectivity, and pharmacokinetic properties, guided by computational docking studies and structure-activity relationship (SAR) analyses.
Innovative Applications in Chemical Biology beyond Traditional Drug Discovery (e.g., molecular imaging probes, chemical genetics)
Beyond its potential use in traditional drug discovery, the this compound scaffold can be developed into sophisticated tools for chemical biology. This field utilizes small molecules to study and manipulate biological systems, offering insights that are often difficult to obtain through genetic methods alone. nih.gov
Molecular Imaging Probes: A significant future direction is the development of dual-mode or multi-modal imaging probes. researchgate.net For instance, a derivative of this compound could be synthesized to incorporate both a fluorescent dye and a chelating agent for a positron-emitting radionuclide like ¹⁸F. mdpi.com Such a probe would enable correlative imaging, allowing researchers to visualize a biological target at the cellular level using fluorescence microscopy and at the whole-body level using Positron Emission Tomography (PET). nih.govmdpi.com The intrinsic ¹⁹F atom could simultaneously offer a third imaging modality via MRI. nih.govmdpi.com
Chemical Genetics: In chemical genetics, small molecules are used to rapidly and reversibly control protein function. Derivatives of this compound could be designed as selective "bump-and-hole" inhibitors or activators for engineered proteins. The unique steric and electronic properties conferred by the fluorophenyl and methyl groups could be exploited to achieve high specificity for a mutated protein target over its wild-type counterpart. rsc.org This would enable researchers to dissect the function of specific proteins within complex signaling pathways in living cells and organisms. nih.gov
Q & A
Basic Research Questions
What are the recommended synthetic routes for 3-(2-Fluorophenyl)-5-methylaniline, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis of this compound can be approached via Ullmann coupling or Buchwald-Hartwig amination, using palladium catalysts to couple halogenated precursors (e.g., 2-fluoro-5-methylbromobenzene) with ammonia or amine derivatives. Key factors include:
- Catalyst selection : Pd(OAc)₂ with ligands like Xantphos improves aryl halide activation .
- Temperature : Reactions at 80–100°C minimize side products (e.g., diarylation).
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
Yield optimization requires monitoring via GC-MS or HPLC to track intermediates. Evidence from analogous fluoroanilines (e.g., 3-Fluoro-4-methylaniline) suggests yields of 60–75% under optimized conditions .
How can spectroscopic techniques distinguish this compound from structural isomers?
Methodological Answer:
- ¹H/¹³C NMR : The fluorine atom induces distinct splitting patterns. For example, the aromatic proton adjacent to fluorine (C2) shows a doublet of doublets (J ~8–12 Hz), while methyl protons at C5 resonate as a singlet due to symmetry .
- IR spectroscopy : N-H stretching (3350–3450 cm⁻¹) and C-F absorption (1220–1280 cm⁻¹) confirm functional groups.
- Mass spectrometry : Molecular ion [M+H]⁺ at m/z 200.1 (calculated for C₁₃H₁₂FN) differentiates it from isomers like 4-fluoro derivatives .
What are the solubility and stability considerations for handling this compound in aqueous vs. organic media?
Methodological Answer:
- Solubility : The compound is sparingly soluble in water (<0.1 mg/mL) but dissolves in methanol, DCM, or THF. Co-solvents like ethanol/water (1:1) improve aqueous solubility for biological assays .
- Stability : Store under inert gas (N₂/Ar) at –20°C to prevent oxidation of the aniline group. Stability tests (TGA/DSC) for related fluoroanilines show decomposition onset at ~180°C .
Advanced Research Questions
How can computational modeling predict the regioselectivity of electrophilic substitution in this compound?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution. The fluorine atom at C2 acts as a strong meta-director, while the methyl group at C5 exerts a weaker ortho/para-directing effect. Fukui indices identify C4 and C6 as most reactive toward electrophiles (e.g., nitration). Validation via experimental nitration (HNO₃/H₂SO₄) confirms preferential substitution at C4, aligning with computational predictions .
What strategies resolve contradictions in crystallographic data for this compound derivatives?
Methodological Answer:
Discrepancies in unit cell parameters (e.g., due to polymorphism) require:
- High-resolution data : Collect synchrotron X-ray diffraction (λ = 0.7–1.0 Å) to resolve overlapping peaks.
- Refinement software : SHELXL-2018 refines anisotropic displacement parameters and validates hydrogen bonding networks .
For example, a 2022 study on 3-Fluoro-4-methoxyaniline resolved a disordered fluorine position using the SQUEEZE tool in PLATON .
How does steric hindrance from the 2-fluorophenyl group influence cross-coupling reactions in ligand design?
Methodological Answer:
In Suzuki-Miyaura couplings, the ortho-fluorine group increases steric bulk, reducing catalyst accessibility. Comparative studies with para-fluoro analogs show:
- Reaction rates : Ortho-substituted derivatives require longer reaction times (24–48 hrs vs. 12 hrs for para-fluoro).
- Ligand optimization : Bulky ligands (e.g., SPhos) mitigate steric effects, improving conversion rates by 20–30% .
Kinetic studies (Eyring plots) reveal higher activation energy (ΔG‡) for ortho-fluoro derivatives, consistent with steric hindrance .
What analytical methods quantify trace impurities in this compound batches?
Methodological Answer:
- HPLC-DAD/ELSD : A C18 column (3.5 µm, 150 mm) with isocratic elution (ACN/0.1% TFA) separates impurities like residual brominated precursors.
- LC-MS/MS : Detects sub-ppm levels of genotoxic nitrosamines (e.g., NDMA) using MRM transitions .
For example, a 2024 study on fluoroanilines reported a limit of detection (LOD) of 0.05 µg/mL for nitrobenzene derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
